molecular formula C24H32N6O3 B563929 Nor-acetildenafil-d8 CAS No. 1185117-07-0

Nor-acetildenafil-d8

Cat. No.: B563929
CAS No.: 1185117-07-0
M. Wt: 460.608
InChI Key: BEAXWKCHSPVXQB-BGKXKQMNSA-N
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Description

Nor-acetildenafil-d8 is a deuterated analog of Nor-acetildenafil, a synthetic compound belonging to the class of phosphodiesterase inhibitors. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C24H24D8N6O3, and it has a molecular weight of 460.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor-acetildenafil-d8 involves the incorporation of deuterium atoms into the Nor-acetildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Nor-acetildenafil-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Nor-acetildenafil-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Nor-acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of smooth muscle cells and vasodilation. The molecular targets and pathways involved include the cGMP signaling pathway and the nitric oxide (NO) signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high accuracy and sensitivity .

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXWKCHSPVXQB-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676074
Record name 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185117-07-0
Record name 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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